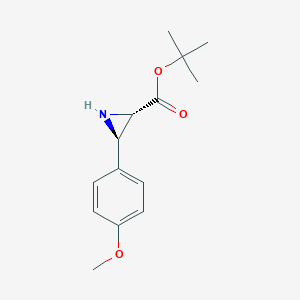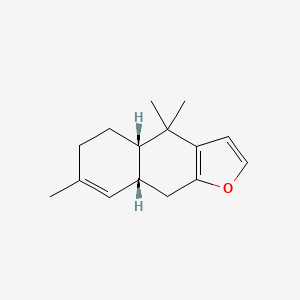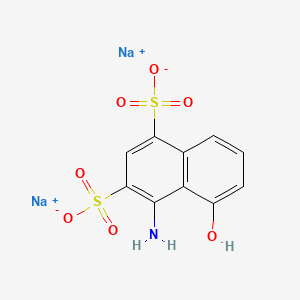![molecular formula C12H10N4 B12800462 Spiro[2.5]octane-1,1,2,2-tetracarbonitrile CAS No. 10432-36-7](/img/no-structure.png)
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C12H10N4. It is characterized by a spirocyclic structure, which means that two rings share a single atom. This compound is notable for its four cyano groups attached to the spirocyclic framework, making it a tetracarbonitrile. The unique structure of this compound lends itself to various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This process is carried out in an undivided cell in alcohols with sodium bromide as a mediator. The reaction proceeds smoothly under mild conditions, resulting in the formation of the desired compound in yields ranging from 50% to 75% .
Industrial Production Methods
The industrial production of this compound typically involves large-scale electrochemical processes. These methods are advantageous due to their high yield, cost-effectiveness, and environmental friendliness. The use of non-corrosive reagents and the ease of product isolation make these processes attractive for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium bromide, malononitrile, and various heterocyclic ketones. The reactions are typically carried out in alcohols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted spirocyclic compounds and various derivatives with potential pharmacological and physiological activities .
Wissenschaftliche Forschungsanwendungen
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecular structures.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antibiotic properties.
Wirkmechanismus
The mechanism of action of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound’s rigid spirocyclic structure allows for specific spatial orientation of functional groups, facilitating target recognition. For example, 1,1,2,2-tetracyanosubstituted cyclopropanes, a class of compounds related to this compound, have been shown to inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing, which is applicable for the treatment of tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized by the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione and exhibits similar reactivity and applications.
Spiro[2.5]octane-1,1-dicarbonitriles: These compounds share a similar spirocyclic structure but with fewer cyano groups, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to its four cyano groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its rigid spirocyclic structure also contributes to its specificity in biological interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 10432-36-7 | |
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
spiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9-16/h1-5H2 |
InChI-Schlüssel |
AGYLCLWDLHJTEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
